

TMX-4116 for Multiple Myeloma Research: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: TMX-4116

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This technical guide provides an in-depth overview of **TMX-4116**, a selective casein kinase 1 α (CK1 α) degrader, for its application in multiple myeloma research. **TMX-4116** represents a promising therapeutic strategy by targeting a key enzyme implicated in the pathogenesis of this hematological malignancy. This document outlines the mechanism of action, preclinical data, and detailed experimental protocols relevant to the study of **TMX-4116** in the context of multiple myeloma.

Core Concepts: TMX-4116 as a Molecular Glue Degradator

TMX-4116 is a small molecule that functions as a "molecular glue," a novel class of therapeutics that induce or stabilize the interaction between an E3 ubiquitin ligase and a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome. [1] Specifically, **TMX-4116** selectively targets CK1 α for degradation by redirecting the CRL4CRBN E3 ubiquitin ligase to this protein. [2] This targeted protein degradation approach offers a distinct advantage over traditional enzyme inhibition, as it eliminates the entire protein, including its non-catalytic functions.

The development of **TMX-4116** arose from the chemical derivatization of FPFT-2216, a less selective immunomodulatory drug (IMiD) derivative that degrades phosphodiesterase 6D (PDE6D), Ikaros (IKZF1), Aiolos (IKZF3), and CK1 α .^[2] Through a focused medicinal chemistry effort, **TMX-4116** was engineered to exhibit high selectivity for the degradation of CK1 α , while sparing other neosubstrates of the parent compound.^[2]

Quantitative Data

The preclinical evaluation of **TMX-4116** has demonstrated its potency and selectivity in degrading CK1 α in various cell lines, including the multiple myeloma cell line MM.1S. The following tables summarize the available quantitative data.

Table 1: Dose-Dependent Degradation of CK1 α by **TMX-4116** in MM.1S Cells

TMX-4116 Concentration	Incubation Time	CK1 α Degradation (%)	Data Source
40 nM	4 hours	~25%	Estimated from immunoblot data in Teng M, et al. (2022) ^[2]
200 nM	4 hours	>50% (DC50 < 200 nM)	Teng M, et al. (2022) ^[2]
1 μ M	4 hours	>90%	Estimated from immunoblot data in Teng M, et al. (2022) ^[2]

Table 2: Selectivity Profile of **TMX-4116**

Target Protein	Degradation by TMX-4116 (250 nM, 4h in MOLT4 cells)	Data Source
CK1 α	Yes	Teng M, et al. (2022)[3]
PDE6D	No	Teng M, et al. (2022)[3]
IKZF1	No	Teng M, et al. (2022)[3]
IKZF3	No	Teng M, et al. (2022)[3]

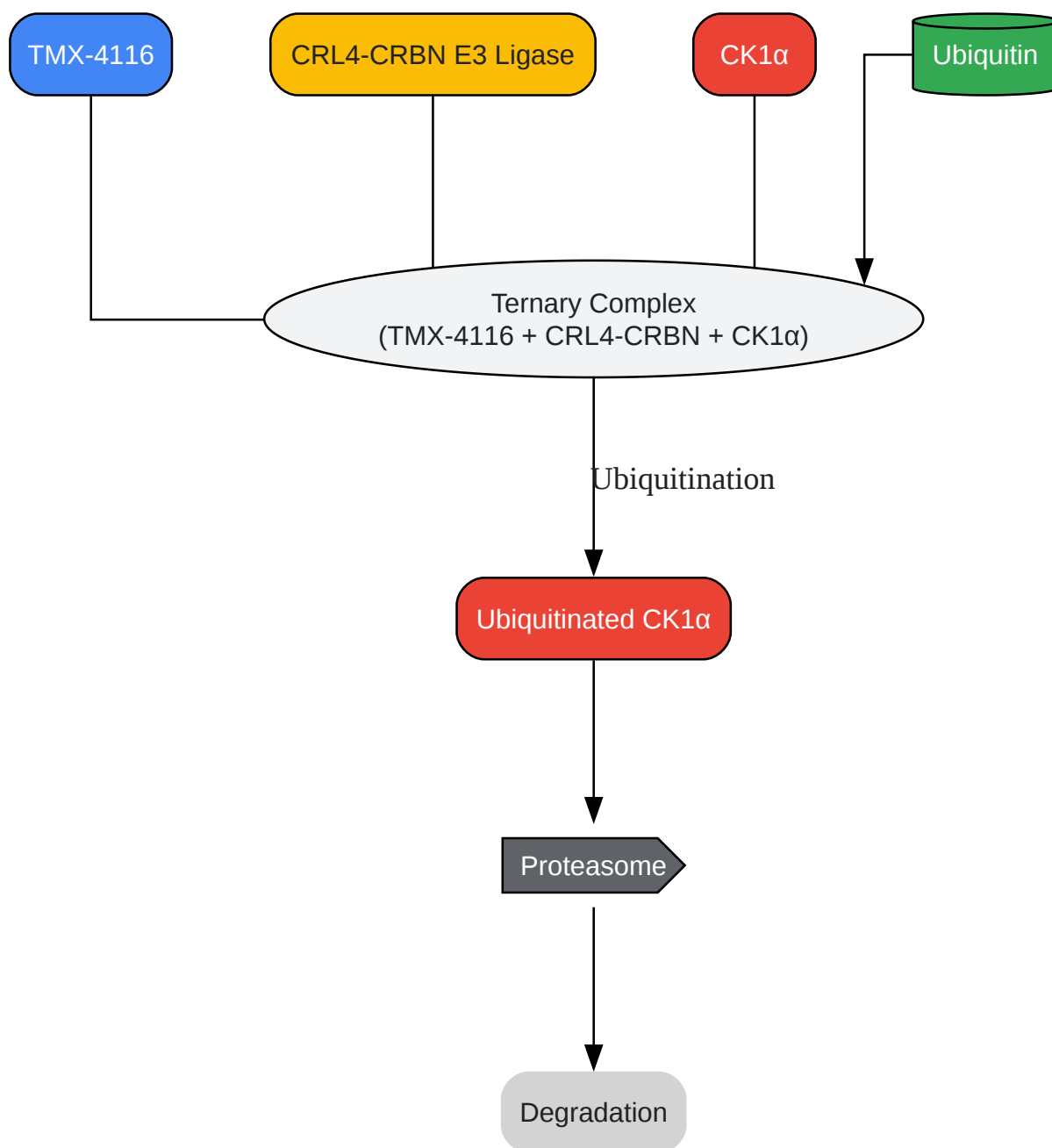
 Table 3: Expected Effects of **TMX-4116** on Multiple Myeloma Cell Viability and Apoptosis

Parameter	Expected Effect	Rationale
Cell Viability (IC50)	Reduction in cell viability	CK1 α is implicated in pro-survival pathways (AKT, β -catenin) in multiple myeloma. Its degradation is expected to be cytotoxic.
Apoptosis	Induction of apoptosis	Inhibition of CK1 α has been shown to induce apoptosis in multiple myeloma cells through p53-dependent mechanisms.

Note: Specific IC50 values for **TMX-4116** on the viability of multiple myeloma cells have not yet been published. The expected effects are based on the known roles of CK1 α and the observed effects of other CK1 α inhibitors.

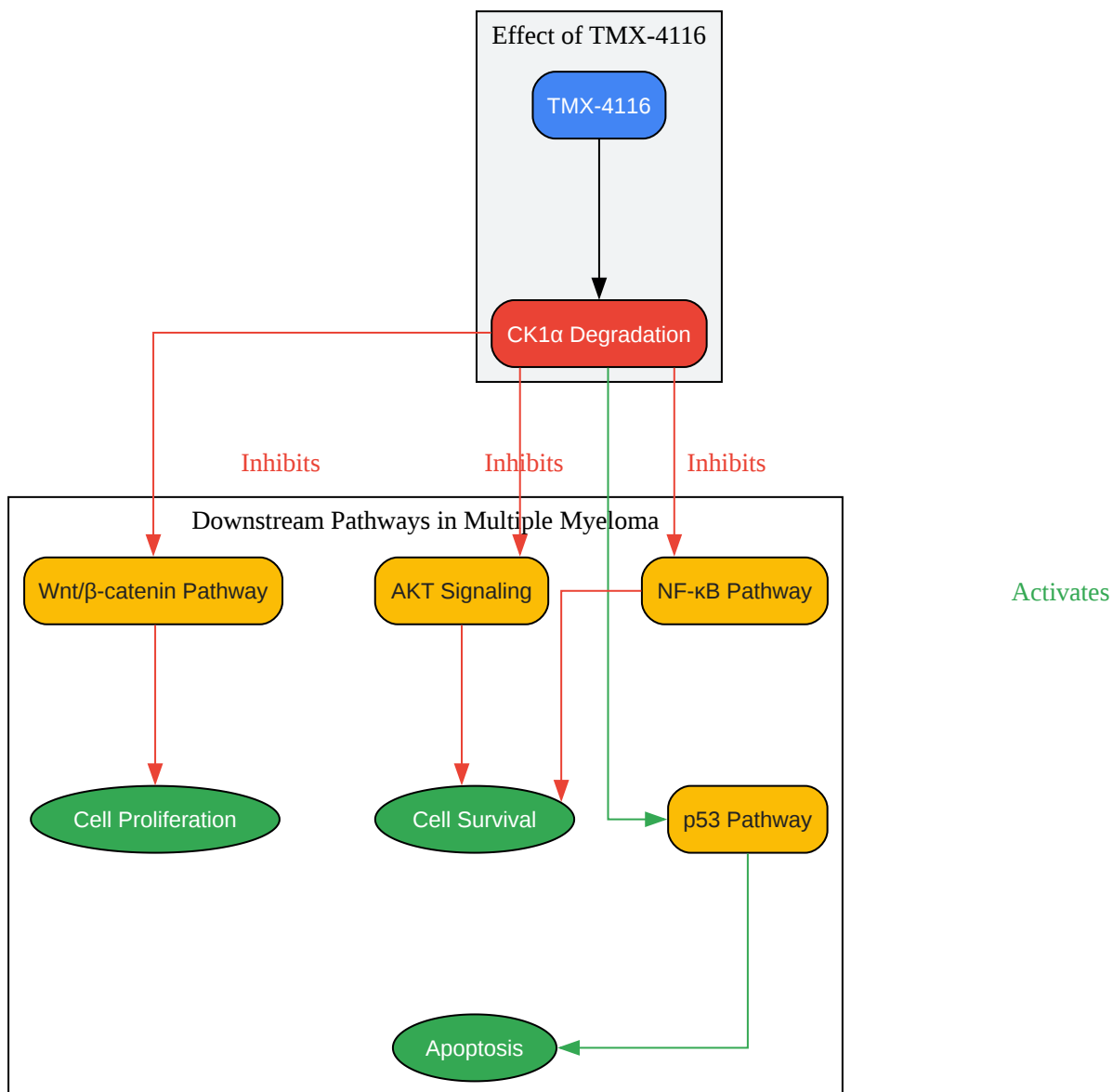
Signaling Pathways

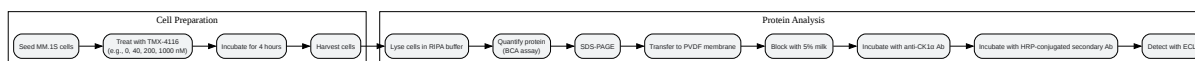
The degradation of CK1 α by **TMX-4116** is anticipated to impact several key signaling pathways that are dysregulated in multiple myeloma, leading to anti-tumor effects.



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Figure 1: Mechanism of Action of **TMX-4116** as a Molecular Glue.





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